molecular formula C13H12ClNO2 B2707319 N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 56776-57-9

N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2707319
CAS No.: 56776-57-9
M. Wt: 249.69
InChI Key: YDAGKTKSJUWDDP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule that belongs to a class of compounds featuring a furan-carboxamide core. This structure is of significant interest in medicinal and agrochemical research, particularly as a building block for constructing more complex molecules with potential biological activity. Compounds with similar carboxamide and diarylamine scaffolds have been extensively studied and demonstrated a broad range of pharmacological functions, making them attractive pharmacophores in drug discovery . Researchers can utilize this compound as a key intermediate in organic synthesis or as a core structure for developing novel bioactive molecules. Its structural relatives have been investigated for various applications, including serving as potential cytotoxic agents against cancer cell lines, where certain derivatives have shown selective proliferation inhibition activity . The presence of the chlorophenyl and dimethylfuran groups in a single molecule offers a distinct chemical space for exploring structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle all materials according to their institutional laboratory safety protocols.

Properties

IUPAC Name

N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-6-12(9(2)17-8)13(16)15-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAGKTKSJUWDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs fall into three primary categories: phthalimides, naphthyl carboxamides, and benzothiazole acetamides. Key distinctions include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Structural Features
N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide Furan carboxamide 3-chlorophenyl, 2,5-dimethyl Compact furan ring with steric hindrance
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl Rigid isoindoline-1,3-dione core
N-(3-chlorophenyl)naphthyl carboxamide Naphthyl carboxamide 3-chlorophenyl, naphthyl Extended π-system for enhanced binding
Benzothiazole-3-chlorophenyl acetamides Benzothiazole acetamide 3-chlorophenyl, X-substituents Electron-withdrawing groups (e.g., CF₃, OCH₃)

Key Observations:

  • The furan carboxamide ’s smaller aromatic system (vs. naphthyl or benzothiazole) may reduce π-π stacking but improve metabolic stability.
  • The phthalimide ’s rigid core contrasts with the more flexible furan-carboxamide linkage, impacting thermal stability and polymer compatibility.
  • Benzothiazole acetamides utilize an acetamide group, which may alter hydrogen-bonding capacity compared to carboxamides.

Physicochemical Properties and Reactivity Analysis

Key properties inferred from analogs:

Table 2: Reactivity and Stability Metrics

Compound Name HOMO-LUMO Gap (eV) Softness (η⁻¹) Lipophilicity (LogP)
This compound Est. 4.2–4.5 Est. 0.45 Pred. 3.1–3.5
N-(3-chlorophenyl)naphthyl carboxamide 3.8 0.52 4.2
Aspirin 5.1 0.31 1.2

Analysis:

  • The naphthyl carboxamide’s lower HOMO-LUMO gap (3.8 eV vs. aspirin’s 5.1 eV) correlates with higher softness (0.52 η⁻¹), enhancing reactivity and target binding .
  • The target compound’s dimethylfuran may increase LogP (predicted 3.1–3.5) compared to aspirin, favoring membrane permeability but risking solubility challenges.

Biological Activity

N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and preliminary research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO2, with a molecular weight of approximately 249.69 g/mol. The compound features a furan ring and a chlorophenyl group, which contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available furan derivatives and chlorophenyl amines.
  • Reaction Conditions : Optimizing conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
  • Purification : Common techniques include recrystallization or chromatography to isolate the desired product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. These properties are hypothesized to arise from the compound's ability to interact with microbial enzymes or receptors, potentially inhibiting their function.

Anticancer Potential

Research has hinted at possible anticancer activities associated with this compound. The presence of the chlorophenyl moiety may enhance its ability to interact with cancer cell pathways. However, specific mechanisms remain to be fully elucidated.

While detailed mechanisms are not yet well-defined, it is suggested that this compound may modulate the activity of certain enzymes or receptors involved in cellular signaling pathways. This modulation could lead to various biological effects, including apoptosis in cancer cells or inhibition of microbial growth.

Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) was determined for several pathogens:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

These results suggest that the compound possesses significant antibacterial properties, warranting further investigation into its therapeutic potential.

Study 2: Anticancer Activity Assessment

In vitro studies were conducted to assess the anticancer activity of this compound against human cancer cell lines (e.g., HepG2 and A549). The half-maximal inhibitory concentration (IC50) values were measured:

Cancer Cell LineIC50 (µM)
HepG215
A54920

These findings indicate that the compound may have selective cytotoxicity towards certain cancer cell lines, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via carboxamide coupling reactions using furan-3-carboxylic acid derivatives and 3-chloroaniline. Key steps include:
  • Activating the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/DMAP) to form an acyl chloride or active ester intermediate .
  • Optimizing solvent polarity (e.g., dichloromethane or DMF) and temperature (40–60°C) to enhance nucleophilic substitution between the activated furan and 3-chloroaniline.
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts. Purity can be improved through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 3-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and furan methyl groups (δ 2.1–2.5 ppm). NOESY or HSQC can resolve stereochemical ambiguities .
  • UV-Vis Spectroscopy : Compare absorbance maxima (e.g., ~270–300 nm for the chlorophenyl-furan system) with structurally analogous compounds to validate electronic transitions .
  • X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles, critical for confirming regioselectivity in the carboxamide linkage .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s bioactivity against targets like iNOS or Ca²⁺-ATPase?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Use recombinant iNOS or Ca²⁺-ATPase in kinetic assays with substrate analogs (e.g., L-arginine for iNOS, ATP for Ca²⁺-ATPase). Measure IC₅₀ values via dose-response curves (5–100 µM range) .
  • Include positive controls (e.g., aspirin for iNOS inhibition, thapsigargin for Ca²⁺-ATPase) to validate assay conditions .
  • Cell-Based Studies :
  • Treat RAW 264.7 macrophages with LPS to induce iNOS and quantify NO production via Griess reagent. Normalize data to cell viability (MTT assay) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Variable Analysis :
FactorImpactResolution
Purity (e.g., <95%)Off-target effectsValidate via HPLC-MS and repeat assays with recrystallized batches .
Solubility (DMSO vs. aqueous buffers)Altered bioavailabilityPre-solubilize in DMSO (<0.1% final concentration) and confirm stability via dynamic light scattering .
Assay pH/temperatureEnzyme denaturationStandardize conditions (e.g., pH 7.4, 37°C) and include buffer controls .
  • Structural Analog Comparison : Compare IC₅₀ values with derivatives (e.g., 3,4-dichloro analogs) to identify substituent effects on activity .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model the compound’s interaction with iNOS (PDB: 3E7G) or Ca²⁺-ATPase (PDB: 1IWO). Prioritize binding poses with hydrogen bonds to active-site residues (e.g., Tyr341 in iNOS) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) to rank affinity .

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